molecular formula C8H7N3O B014680 1-(4-Azidophenyl)ethanone CAS No. 20062-24-2

1-(4-Azidophenyl)ethanone

Cat. No. B014680
CAS RN: 20062-24-2
M. Wt: 161.16 g/mol
InChI Key: HYRIDYFBEXCCIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Azidophenyl)ethanone often involves reactions such as cyclization and azidation. For example, an unexpected cyclization reaction of 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates catalyzed by 4-dimethylaminopyridine (DMAP) has been developed, leading to 2-aminobenzofuran-3(2H)-one derivatives under mild conditions (Meng et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 1-(4-Azidophenyl)ethanone reveals insights into their geometrical parameters, vibrational frequencies, and stability. Studies using FT-IR, NBO, HOMO-LUMO, and MEP analysis have investigated the molecular structure, confirming the geometrical parameters and the stability arising from hyper-conjugative interactions and charge delocalization (Mary et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-Azidophenyl)ethanone derivatives are diverse, including cyclization reactions that yield complex structures with potential biological activity. The electrochemical characterization of azo dyes derived from ethanone compounds has been achieved, indicating the electrochemical behavior and electrocatalytic effects of such compounds (Surucu et al., 2016).

Physical Properties Analysis

The crystallographic identification and analysis of by-products in reactions aiming to synthesize biphenyls related to 1-(4-Azidophenyl)ethanone have contributed to understanding the physical properties of these compounds. Crystallographic analysis has been used to successfully identify unexpected by-products, providing insights into their supramolecular architecture and interactions (Manzano et al., 2015).

Chemical Properties Analysis

The chemical properties of 1-(4-Azidophenyl)ethanone and its derivatives can be understood through studies on their synthesis, molecular structure, and reactivity. The synthesis of mono- and disubstituted derivatives via Mannich reaction under microwave-assisted conditions highlights the reactivity and versatility of compounds related to 1-(4-Azidophenyl)ethanone (Aljohani et al., 2019).

Scientific Research Applications

  • Electrocatalytic Properties and Dye Applications : A novel synthesized azo dye, namely (E)-1-(4-((4-(phenylamino)phenyl)diazenyl)phenyl)ethanone (DPA), derived from 1-(4-Azidophenyl)ethanone, shows promising electrocatalytic properties. This suggests its potential use in environmentally friendly dyes (Surucu, Abaci, & Seferoğlu, 2016).

  • Detection of Pesticides : A modified pencil graphite electrode, which incorporates reduced graphene oxide and the azo dye derived from 1-(4-Azidophenyl)ethanone, has been effective in detecting fenitrothion in tomato samples. This method offers a promising approach for analyzing organophosphorus pesticides (Surucu, Bolat, & Abaci, 2017).

  • Synthesis of 2-Aminobenzofuran-3(2H)-one Derivatives : The cyclization reaction of 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates, catalyzed by 4-dimethylaminopyridine (DMAP), produces 2-aminobenzofuran-3(2H)-one derivatives. This reaction demonstrates the chemical versatility of 1-(4-Azidophenyl)ethanone derivatives (Meng, Ge, Yang, & Wang, 2011).

  • Photosensitizers in Cancer Therapy : Aza-BODIPYs with naphthyl groups, which can be derived from compounds like 1-(4-Azidophenyl)ethanone, show potential as singlet oxygen generation photosensitizers. They exhibit a 2.0-fold enhancement in this capacity compared to methylene blue, suggesting applications in cancer therapy (Jiang et al., 2015).

  • Cytotoxic Studies and Docking Studies : Compounds synthesized from 1-(4-Azidophenyl)ethanone, such as 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, have been shown to have good yields, low cytotoxicity, and potential for biological applications, based on spectroscopic characterization, Hirshfeld surface analysis, and docking studies (Govindhan et al., 2017).

  • Synthesis of Pharmaceutical Compounds : Novel methods for synthesizing 2-(N,N-disubstituted)aminoquinolines and 2-dimethylaminoquinoline derivatives from arylazidoketones, like 1-(4-Azidophenyl)ethanone, have been developed. These methods provide new pathways for preparing pharmaceuticals (Amaresh & Perumal, 1998).

  • Inhibition of Heme Oxygenases : Derivatives of 1-(4-Azidophenyl)ethanone, such as 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones, have been identified as selective inhibitors of heme oxygenases. This finding has potential applications in drug discovery and pharmacological research (Roman et al., 2010).

Safety And Hazards

The safety and hazards associated with 1-(4-Azidophenyl)ethanone are not explicitly mentioned in the search results.


properties

IUPAC Name

1-(4-azidophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)7-2-4-8(5-3-7)10-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRIDYFBEXCCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403438
Record name 1-(4-azidophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Azidophenyl)ethanone

CAS RN

20062-24-2
Record name 1-(4-azidophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-azidophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
DF Hassan - Iraqi National Journal of Chemistry, 2017 - iasj.net
With the study of synthesizing new organic compounds and exploring biological potency. Aryldiazenyl derivatives (2-5) were carried out by coupling of diazonium salt of 4-…
Number of citations: 2 www.iasj.net
KM Rahulan, S Balamurugan, KS Meena… - Optics & Laser …, 2014 - Elsevier
3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one was synthesized and its third order nonlinear optical properties have been …
H Zhao, H Fu, R Qiao - The Journal of Organic Chemistry, 2010 - ACS Publications
A simple copper-catalyzed direct amination of ortho-functionalized haloarenes (2-halobenzoic acid, 2-halobenzamide, and N-(2-bromophenyl)acetamide derivatives) has been …
Number of citations: 109 0-pubs-acs-org.brum.beds.ac.uk
AMA Hamid, HA El-Sayed, SM Mohammed… - Russian Journal of …, 2020 - Springer
The multi-component reaction of diacetyl triazole derivative with ethyl cyanoacetate and various aromatic aldehydes according to the conventional and solvent free methods leads to the …
NT Pokhodylo, RD Savka, VS Matiichuk… - Russian Journal of …, 2009 - Springer
By cycloaddition of arylazides to acetylacetone are obtained derivatives of 1,2,3-triazole. In the reaction of 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl] ethanones (IIa–IIe) and 1-[4-(4-…
Z Song, XP He, C Li, LX Gao, ZX Wang, Y Tang… - Carbohydrate …, 2011 - Elsevier
The synthesis of triazole-linked glycosyl acetophenone, benzoic acid, and α-ketocarboxylic acid derivatives was readily achieved via Cu(I)-catalyzed azide–alkyne cycloaddition (‘click’ …
S Balamurugan, S Nithyanandan, C Selvarasu… - Polymer, 2012 - Elsevier
A series of polymethacrylates containing triazole ring linked chalcone were designed and synthesized. These conjugated chalcone polymers are modulate under the light depending on …
HHH Mohammed, AA Abd El-Hafeez… - Journal of enzyme …, 2022 - Taylor & Francis
A series of novel 1,2,3-triazole-linked ciprofloxacin-chalcones 4a-j were synthesised as potential anticancer agents. Hybrids 4a-j exhibited remarkable anti-proliferative activity against …
A Biernasiuk, M Kawczyńska, A Berecka-Rycerz… - Medicinal Chemistry …, 2019 - Springer
Synthesis and investigation of antimicrobial activity of fifteen novel thiazoles containing cyclohexene moiety are presented. Among the derivatives, compounds 3a–3d, 3f, 3n, and 3o …
IH El Azab, OA Abu Ali, AH El‐Zahrani… - Journal of …, 2019 - Wiley Online Library
Herein, we reported the efficient synthesis of new azoles as bio‐functional analogs, employing the easily obtainable N‐acetyl‐3,5‐diphenyl‐4,5‐dihydro‐1H‐pyrazole‐1‐…

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